molecular formula C24H27N5O B2370206 4-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide CAS No. 923211-46-5

4-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B2370206
CAS No.: 923211-46-5
M. Wt: 401.514
InChI Key: CNHIETGSMQQVQB-UHFFFAOYSA-N
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Description

4-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling with the benzamide group. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the piperidine and pyrimidine rings with the benzamide group under specific conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide: shares structural similarities with other piperidine and pyrimidine derivatives.

    Imatinib: A well-known tyrosine kinase inhibitor with a similar pyrimidine structure.

    Piperidine Derivatives: Various piperidine-containing compounds used in pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-methyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c1-17-6-8-19(9-7-17)23(30)26-20-10-12-21(13-11-20)27-24-25-18(2)16-22(28-24)29-14-4-3-5-15-29/h6-13,16H,3-5,14-15H2,1-2H3,(H,26,30)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHIETGSMQQVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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